3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Overview
Description
The compound "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" is a chemically synthesized molecule that is likely to be of interest due to its potential applications in pharmaceuticals and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and synthesis of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions including substitution, nitration, and ammoniation processes . For instance, the synthesis of "3-methoxy-5,6-diamino-2-nitropyridine" was achieved from "3,5-dichloropyridine" through a series of reactions including substitution and ammoniation . Similarly, "4-amino-3,5-dichloro-6-fluoropyridine-2-ol" was synthesized from "3,5-dichloro-2,4,6-trifluoropyridine" using amine substitution and hydroxy substitution . These methods could potentially be adapted for the synthesis of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction . For example, the crystal structure of "5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine" was confirmed by X-ray diffraction . These techniques could be employed to determine the molecular structure of "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine".
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, the reaction activity of "3-methoxy-5-chloro-2,6-dinitropyridine" was analyzed, indicating that different substituents can affect the overall reactivity of the compound . This suggests that the specific substituents on "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" would play a crucial role in its chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their optical properties, can be studied using UV-vis absorption and fluorescence spectroscopy . The effects of different solvents on the emission spectra of these compounds can also provide valuable information about their behavior in various environments . Additionally, computational techniques like DFT can be used to predict properties such as molecular stability, charge distribution, and electronic properties . These methods could be applied to "3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine" to gain a comprehensive understanding of its properties.
Scientific Research Applications
Environmental Science: Biodegradation of Fluroxypyr in Soils
- Methods of Application : The study investigated the effects of soil microbe, soil type, dissolved organic matter (DOM), temperature, soil moisture, and surfactant on fluroxypyr degradation in soils . Application of DOM derived from sludge and straw to fluroxypyr-contaminated soils increased degradation of fluroxypyr .
- Results or Outcomes : Environmental factors such as temperature, moisture, soil microbe and soil type could affect the rate of fluroxypyr dissipation . Also, the microorganism affected the degradation of fluroxypyr . Analysis by gas chromatography-mass revealed that the reaction in soils might include the removal of 1-methylheptyl ester to generate fluroxypyr acid (4-amino-3,5-dichloro-6-fluoro-2-pyridiny) .
Synthesis of Fluorinated Pyridines
- Summary of Application : Fluorinated pyridines are of interest due to their unique physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues, and a selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes : The presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Synthesis of Quinoline Derivatives
- Summary of Application : Quinoline derivatives have shown promising results in the field of medicinal chemistry .
- Methods of Application : Aniline, phenanthrene aldehydes, and vinyl pyrrolidone were taken as starting materials, applying amino Diel–Alder reactions .
- Results or Outcomes : Their in vitro antimicrobial potential was evaluated against various bacterial strains by micro broth dilution assay method .
Synthesis of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Fluorinated Pyrroles
- Summary of Application : Fluorinated pyrroles are used in the synthesis of more complex pharmaceutical and biologically active compounds .
- Methods of Application : The synthesis involves the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide .
- Results or Outcomes : The 3,5-difluoro-2,4,6-trinitren has been obtained further from this compound and investigated by IR-spectroscopy .
Safety And Hazards
The safety information for 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
3,5-dichloro-2-fluoro-6-methoxypyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2O/c1-12-6-3(8)4(10)2(7)5(9)11-6/h1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFLRBRESHZOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1Cl)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957000 | |
Record name | 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine | |
CAS RN |
35622-80-1 | |
Record name | 4-Pyridinamine, 3,5-dichloro-2-fluoro-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluroxypyr-2-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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